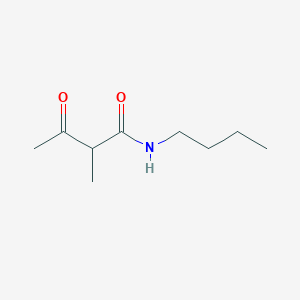
N-butyl-2-methyl-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-methyl-3-oxobutanamide is an organic compound with the molecular formula C8H15NO2 It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-butyl-2-methyl-3-oxobutanamide can be synthesized through the reaction of diketene with butylamine. The reaction typically involves the following steps:
Reaction Setup: The reaction is carried out in a solvent such as dichloromethane or toluene.
Addition of Reagents: Diketene is added dropwise to a solution of butylamine at a controlled temperature, usually around 0-5°C.
Reaction Progress: The mixture is stirred for several hours to ensure complete reaction.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-2-methyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
N-butyl-2-methyl-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amides.
Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of N-butyl-2-methyl-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes. The carbonyl group in the amide can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-3-oxobutanamide
- N-ethyl-3-oxobutanamide
- N-propyl-3-oxobutanamide
Uniqueness
N-butyl-2-methyl-3-oxobutanamide is unique due to its specific butyl and methyl substituents, which can influence its reactivity and interaction with biological targets. Compared to its analogs, the butyl group provides increased hydrophobicity, potentially enhancing its binding affinity to hydrophobic pockets in enzymes.
Propriétés
Numéro CAS |
90033-06-0 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N-butyl-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-5-6-10-9(12)7(2)8(3)11/h7H,4-6H2,1-3H3,(H,10,12) |
Clé InChI |
ROFSYGUUSWHYNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



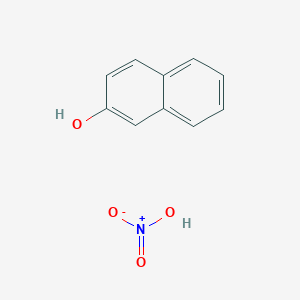
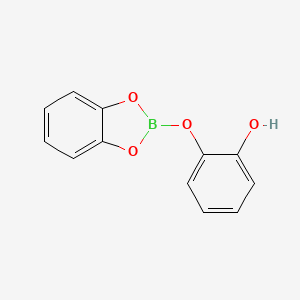
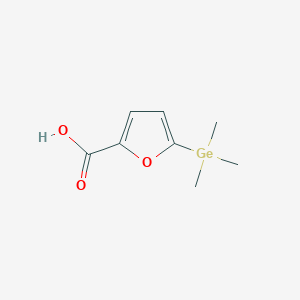
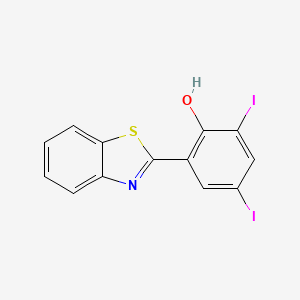
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
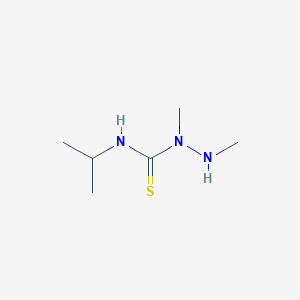
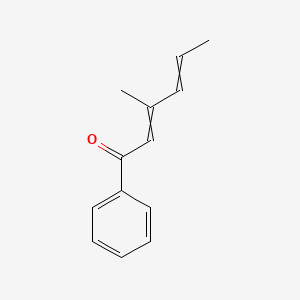
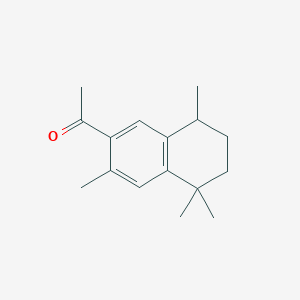
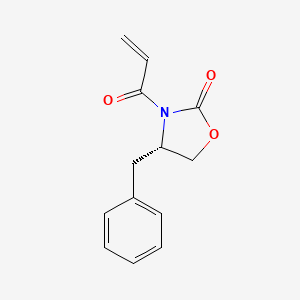
methanone](/img/structure/B14369092.png)
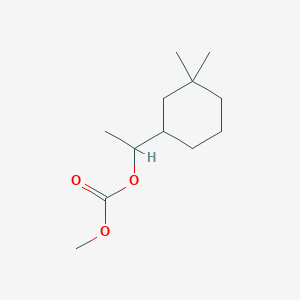
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
